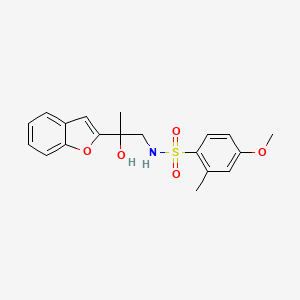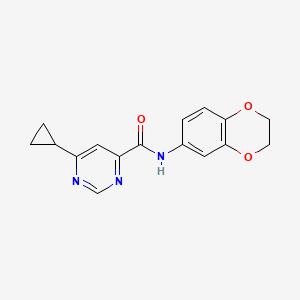
3-(Difluoromethyl)-1-((3-methoxyphenyl)sulfonyl)azetidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Difluoromethyl)-1-((3-methoxyphenyl)sulfonyl)azetidine is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine and biochemistry. This compound is a member of the azetidine family and has a unique chemical structure that makes it suitable for various applications.
作用机制
The exact mechanism of action of 3-(Difluoromethyl)-1-((3-methoxyphenyl)sulfonyl)azetidine is not fully understood. However, studies have shown that this compound can interact with various cellular targets, including enzymes and receptors, leading to the inhibition of cell growth and proliferation. Additionally, this compound can induce apoptosis, a process of programmed cell death, in cancer cells, which is a promising mechanism for the development of cancer treatments.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(Difluoromethyl)-1-((3-methoxyphenyl)sulfonyl)azetidine depend on the concentration and duration of exposure. Studies have shown that this compound can induce DNA damage and oxidative stress in cancer cells, leading to cell death. Additionally, this compound can modulate the expression of various genes and proteins, leading to changes in cellular signaling pathways. However, the effects of this compound on normal cells and tissues are not well understood and require further investigation.
实验室实验的优点和局限性
One of the main advantages of 3-(Difluoromethyl)-1-((3-methoxyphenyl)sulfonyl)azetidine is its potent antitumor activity, which makes it a promising candidate for the development of new cancer treatments. Additionally, this compound has a unique chemical structure that makes it suitable for various scientific research applications. However, the limitations of this compound include its complex synthesis method, low solubility in aqueous solutions, and potential toxicity to normal cells and tissues.
未来方向
There are several future directions for the research and development of 3-(Difluoromethyl)-1-((3-methoxyphenyl)sulfonyl)azetidine. One of the primary directions is the optimization of the synthesis method to improve the yield and purity of the final compound. Additionally, further studies are needed to investigate the effects of this compound on normal cells and tissues and to determine the potential side effects of this compound. Furthermore, the development of novel drug delivery systems and the identification of new cellular targets for this compound can enhance its therapeutic potential.
合成方法
The synthesis of 3-(Difluoromethyl)-1-((3-methoxyphenyl)sulfonyl)azetidine is a complex process that involves several steps. One of the most common methods for synthesizing this compound is through the reaction of 3-methoxyphenylsulfonyl chloride and difluoromethylamine in the presence of a base. This reaction results in the formation of the desired compound along with the release of hydrogen chloride gas. The purity and yield of the final compound depend on the reaction conditions and the quality of the starting materials.
科学研究应用
The unique chemical structure of 3-(Difluoromethyl)-1-((3-methoxyphenyl)sulfonyl)azetidine makes it a promising candidate for various scientific research applications. One of the primary applications of this compound is in the field of medicinal chemistry. Several studies have shown that this compound has potent antitumor activity and can inhibit the growth of cancer cells in vitro and in vivo. Additionally, this compound has been shown to have anti-inflammatory, anti-viral, and anti-bacterial properties, which make it a potential candidate for the development of new drugs.
属性
IUPAC Name |
3-(difluoromethyl)-1-(3-methoxyphenyl)sulfonylazetidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F2NO3S/c1-17-9-3-2-4-10(5-9)18(15,16)14-6-8(7-14)11(12)13/h2-5,8,11H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBKWTQGFERFXCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)S(=O)(=O)N2CC(C2)C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Difluoromethyl)-1-((3-methoxyphenyl)sulfonyl)azetidine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(4-fluorobenzyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2450914.png)
![(Z)-N-(3-ethyl-4-methoxy-7-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-sulfonamide](/img/structure/B2450915.png)
![3-Amino-2-[(5-bromo-2-fluorophenyl)methyl]propan-1-ol hydrochloride](/img/structure/B2450916.png)
![1-(4-Methylbenzoyl)-3-(4-methylphenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2450917.png)
![2-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-1-(4-methoxyphenyl)ethanol](/img/structure/B2450918.png)




![2-[4-(3,4-difluorophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2-methoxyphenyl)acetamide](/img/structure/B2450926.png)
![4-[4-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl]quinoline](/img/structure/B2450928.png)

![(2-((difluoromethyl)thio)phenyl)(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone](/img/structure/B2450935.png)
![ethyl 4-[2-(4-chlorophenyl)-4,6-dioxo-3-thien-2-ylhexahydro-5H-pyrrolo[3,4-d]isoxazol-5-yl]benzoate](/img/structure/B2450936.png)